![molecular formula C12H10ClNO2 B2925037 1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione CAS No. 866152-33-2](/img/structure/B2925037.png)

1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

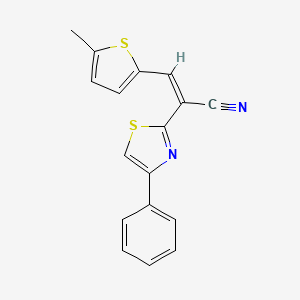

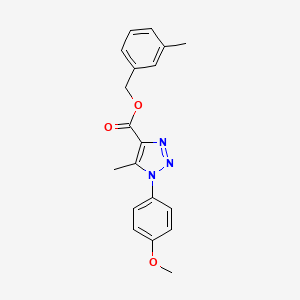

1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione, also known as 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione, is a compound with the molecular weight of 235.67 . It is a derivative of isatin or 1H-indole-2,3-dione .

Synthesis Analysis

Isatin and its derivatives are synthetically useful substances where they may be utilized for the production of a broad range of heterocyclic molecules . Several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported . The isatin moiety also shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction and aldol condensation .Molecular Structure Analysis

The structure of this compound consists of two cyclic rings, one of which is six-membered (aromatic property) and the other is five-membered . Both rings lie in the same plane . A five-membered ring contains a nitrogen atom and two carbonyl groups .Chemical Reactions Analysis

The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione, as part of the indole-2,3-dione (isatin) family, has significant importance in organic synthesis and the development of heterocyclic compounds. Isatins are known for their synthetic versatility, allowing for the creation of a wide array of heterocyclic compounds such as indoles and quinolines. These compounds serve as key intermediates in pharmaceutical synthesis and are used in the production of various drugs due to their ability to modulate biochemical processes (Garden & Pinto, 2001).

Chemosensors

1H-Indole-2,3-dione derivatives, closely related to this compound, exhibit potential as chemosensors, particularly for metal ions. These compounds can act as selective optical chemosensors due to their functional groups, which enable them to bind and chelate metal ions, thus altering their optical properties. For instance, they have shown high sensitivity and selectivity in detecting Fe3+ ions through changes in UV-Vis absorption spectra, making them useful in environmental monitoring and analytical chemistry (Fahmi et al., 2019).

Anticorrosion and Antibacterial Applications

Derivatives of indole-2,3-dione, including structures similar to this compound, have been explored for their anticorrosion and antibacterial properties. These compounds can form chelates on metal surfaces, acting as corrosion inhibitors, which is valuable in protecting industrial equipment and infrastructure. Additionally, certain Mannich bases of indole-2,3-dione have demonstrated antibacterial activities, contributing to the development of new antimicrobial agents (Miao, 2014).

Drug Development and Pharmacological Research

The structural versatility of indole-2,3-dione derivatives offers a broad spectrum of biological and pharmacological activities, making them an attractive scaffold for drug development. These compounds have been integrated into the design of various therapeutic agents targeting multiple diseases, including cancer, infectious diseases, and neurological disorders. The ability to modify the indole-2,3-dione core structure enables the synthesis of bioactive heterocycles that can lead to effective pharmaceutical targets (Cheke et al., 2022).

Mecanismo De Acción

Isatin and its derivatives represent an important class of heterocyclic compounds that can be used as precursors for drug synthesis . They have a wide range of biological and pharmacological activities, such as anticancer, anti-inflammatory, antiviral, anticonvulsant, anti-TB, antidiabetic, anti-microbial, antitumor, antimalarial, anti-HIV, antibacterial, anti-analgesic, and antiplasmodial activities .

Safety and Hazards

Direcciones Futuras

Isatin and its derivatives continue to attract attention from the international chemical community due to their diverse pharmacological activities and their use as precursors for drug synthesis . Future research may focus on the development of new methodologies for the construction of this ever relevant heteroaromatic ring .

Propiedades

IUPAC Name |

1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-6H,7-8H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIJQEWFULDXHH-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC=CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2C/C=C/CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2924956.png)

![N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2924967.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2924973.png)

![3-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2924974.png)

![2-amino-4-(4-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924976.png)